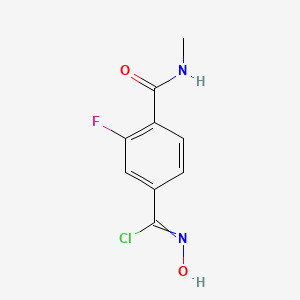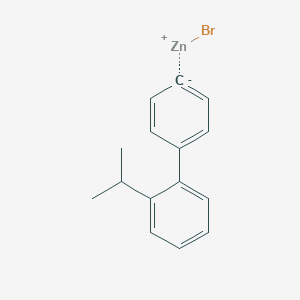
4-(2-i-Propylphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE in THF, a common solvent in organic chemistry. Organozinc compounds are known for their reactivity and are often used in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-(2-ISO-PROPYLPHENYL)PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4−(2−ISO−PROPYLPHENYL)PHENYLBr+Zn→4−(2−ISO−PROPYLPHENYL)PHENYLZnBr
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Organic Halides: Reactants in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is typically a new carbon-carbon bond formed between the phenyl group and the organic halide.
Scientific Research Applications
4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drug candidates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the formation of the new carbon-carbon bond. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the organic halide, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the isopropyl group.
Benzylzinc Bromide: Contains a benzyl group instead of the phenyl group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group instead of the phenyl group.
Uniqueness
4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide different steric and electronic properties compared to other organozinc compounds, making it suitable for specific applications in organic synthesis and catalysis.
Properties
Molecular Formula |
C15H15BrZn |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
bromozinc(1+);1-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OSXHESBTUGKHGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14872759.png)

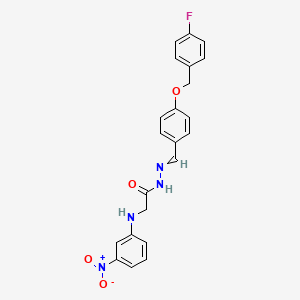
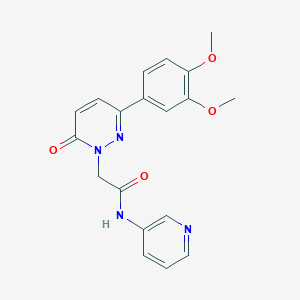
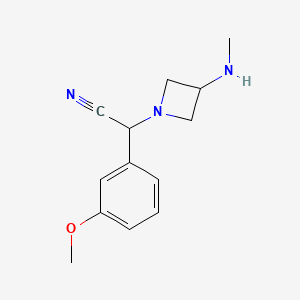
![1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone](/img/structure/B14872770.png)
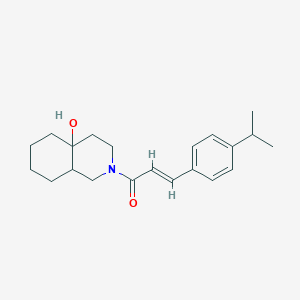

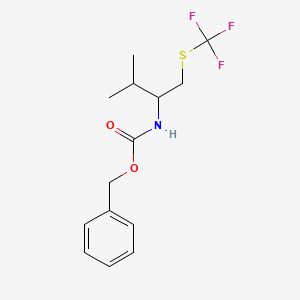
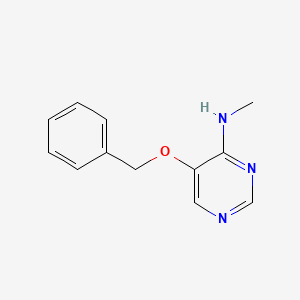
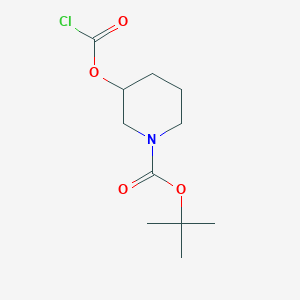
![Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14872831.png)
